[(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 2-(4-ethylphenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 2-(4-ethylphenoxy)acetate is a complex organic compound that features a naphthalene ring, an ethylphenoxy group, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include organolithium reagents, which facilitate the formation of the desired acetylene derivatives . The reaction conditions often require specific catalysts such as copper or iron complexes to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher efficiency and yield. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
[(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 2-(4-ethylphenoxy)acetate undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include organolithium reagents, water radical cations, and various catalysts such as copper and iron complexes. The reactions are typically carried out under controlled conditions to ensure high yield and selectivity.
Major Products Formed
The major products formed from these reactions include quaternary ammonium cations, acetylene derivatives, and substituted naphthalene compounds. These products have significant implications in various scientific and industrial applications.
Scientific Research Applications
[(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 2-(4-ethylphenoxy)acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and delivery systems.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 2-(4-ethylphenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to cellular receptors, leading to the activation or inhibition of various signaling pathways. This interaction can result in a range of biological effects, including changes in gene expression, protein activity, and cellular behavior .
Comparison with Similar Compounds
[(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 2-(4-ethylphenoxy)acetate can be compared with other similar compounds, such as dichloroanilines and steviol glycosides . While dichloroanilines are primarily used in the production of dyes and herbicides, steviol glycosides are known for their sweetening properties. The unique structural features of this compound, such as the presence of both naphthalene and ethylphenoxy groups, distinguish it from these compounds and contribute to its diverse applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structural properties, diverse chemical reactivity, and wide range of applications make it a valuable subject of study in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
[(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 2-(4-ethylphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c1-2-16-10-12-19(13-11-16)26-15-22(25)27-24-21(23)14-18-8-5-7-17-6-3-4-9-20(17)18/h3-13H,2,14-15H2,1H3,(H2,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLOPWQRUZHZBTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)ON=C(CC2=CC=CC3=CC=CC=C32)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)OCC(=O)O/N=C(/CC2=CC=CC3=CC=CC=C32)\N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.